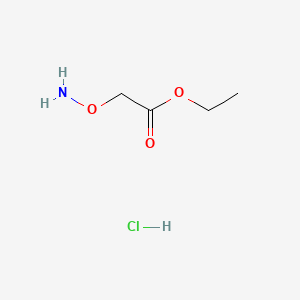
ethyl 2-(aminooxy)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(aminooxy)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative that contains both an ethyl group and an aminoxy group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-(aminooxy)acetate hydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ethyl aminoxyacetate hydrochloride often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(aminooxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 2-(aminooxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism by which ethyl aminoxyacetate hydrochloride exerts its effects involves the interaction of its aminoxy group with various molecular targets. This interaction can lead to the formation of stable intermediates that facilitate subsequent chemical transformations. The specific pathways involved depend on the nature of the reactants and the conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Aminooxyacetic acid: A compound with similar aminoxy functionality but different reactivity and applications.
Ethyl cyanoacetate: Another ester with a cyano group, used in the synthesis of various organic compounds.
Uniqueness
ethyl 2-(aminooxy)acetate hydrochloride is unique due to its combination of ethyl and aminoxy groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C4H10ClNO3 |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
ethyl 2-aminooxyacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H |
Clé InChI |
IKCYQNSSQXAQHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















